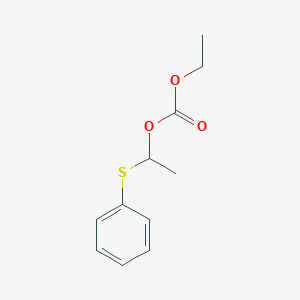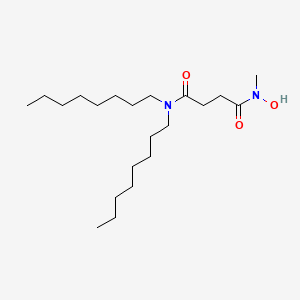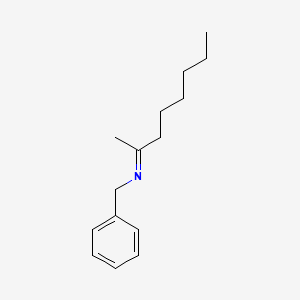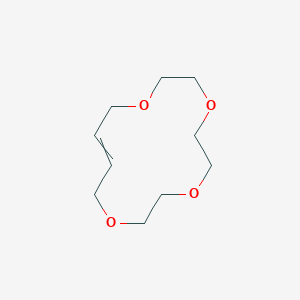
1,4,7,10-Tetraoxacyclotetradec-12-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10-Tetraoxacyclotetradec-12-ene is a chemical compound with the molecular formula C10H20O4 It is a cyclic ether with four oxygen atoms incorporated into a 14-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxacyclotetradec-12-ene typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where diols react with dihalides in the presence of a strong base to form the cyclic ether. The reaction conditions often include anhydrous solvents and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the yield and purity of the compound. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10-Tetraoxacyclotetradec-12-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into simpler ethers or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while substitution reactions can produce a variety of functionalized ethers.
Applications De Recherche Scientifique
1,4,7,10-Tetraoxacyclotetradec-12-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying biological systems and metal ion transport.
Industry: The compound is used in the production of polymers and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,4,7,10-Tetraoxacyclotetradec-12-ene involves its ability to form stable complexes with metal ions. This property is due to the presence of multiple oxygen atoms in the ring structure, which can coordinate with metal ions. The molecular targets and pathways involved include metal ion transport and stabilization in biological and chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraoxacyclotetradecane: Similar in structure but lacks the double bond present in 1,4,7,10-Tetraoxacyclotetradec-12-ene.
1,4,7,10-Tetraoxacyclotetradecane-12,13-diol: Contains additional hydroxyl groups, making it more hydrophilic.
Propriétés
Numéro CAS |
192047-91-9 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1,4,7,10-tetraoxacyclotetradec-12-ene |
InChI |
InChI=1S/C10H18O4/c1-2-4-12-6-8-14-10-9-13-7-5-11-3-1/h1-2H,3-10H2 |
Clé InChI |
PBRYDFKPWILCGH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCC=CCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


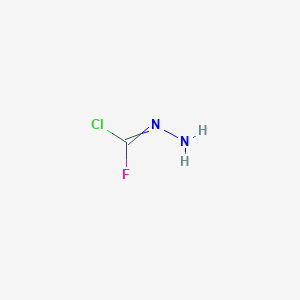
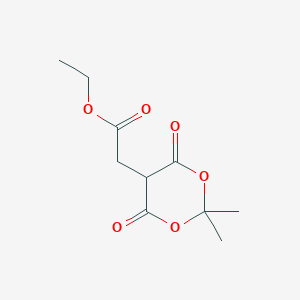
![1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12560009.png)

![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)
![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)
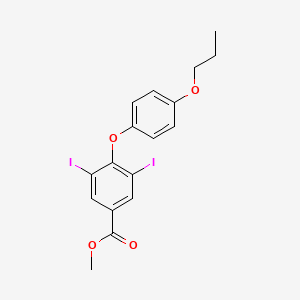
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)
![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)
